N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Overview
Description
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1-ethyl-1H-pyrazole-4-carbohydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromine atom at the 4-position of the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1-ethyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1-ethyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine for cyclocondensation, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazole derivatives with different functional groups .
Scientific Research Applications
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1-ethyl-1H-pyrazole-4-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1-ethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity . The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromination but lacking the additional functional groups.
Hydrazine-coupled pyrazole derivatives: Compounds with similar core structures but different substituents, showing diverse biological activities.
Uniqueness
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1-ethyl-1H-pyrazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and carbohydrazide groups enhances its potential as a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N'-[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]-1-ethylpyrazole-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O2/c1-3-19-7-10(4-15-19)13(22)18-17-12(21)9(2)6-20-8-11(14)5-16-20/h4-5,7-9H,3,6H2,1-2H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWHHOYNNOOYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NNC(=O)C(C)CN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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